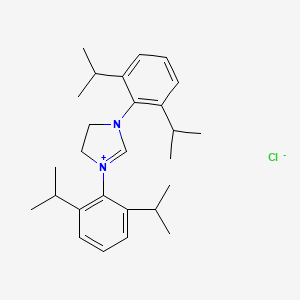

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Beschreibung

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is an organic salt known for its unique properties, including excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . This compound is widely used in organic synthesis, especially in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters .

Eigenschaften

CAS-Nummer |

258278-25-0 |

|---|---|

Molekularformel |

C27H39N2+ |

Molekulargewicht |

391.6 g/mol |

IUPAC-Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium |

InChI |

InChI=1S/C27H39N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,17-21H,15-16H2,1-8H3/q+1 |

InChI-Schlüssel |

SCEZRJLZOZKPBC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- N^1,N^2-bis(2,6-diisopropylphenyl)-1,2-benzenediamine : The key diamine precursor, synthesized or commercially obtained, provides the bulky aryl groups critical for steric protection.

- Triethyl orthoformate : Acts as the C1 carbon source facilitating cyclization.

- Trimethylsilyl chloride (TMSCl) : Used to introduce the chloride counterion and promote ring closure to the imidazolium salt.

Reaction Conditions

The synthesis is typically carried out in a two-neck round-bottom flask equipped with a Vigreux column and nitrogen inlet to maintain an inert atmosphere and facilitate removal of volatile by-products.

-

- The diamine (e.g., 100 mg, 0.23 mmol) is suspended in triethyl orthoformate (20 mL).

- The mixture is heated to approximately 145 °C under stirring.

- Nitrogen is passed through the solution to distill off a mixture of ethanol and triethyl orthoformate by-products over 40 minutes.

- This step results in the formation of an intermediate imidazoline or imidazole species.

-

- After cooling the reaction mixture to ~90 °C, trimethylsilyl chloride (4 mL, 31.51 mmol) is added rapidly.

- The solution color changes (e.g., from dark green to dark red), indicating formation of the imidazolium chloride.

- The mixture is stirred at 50 °C for 3 hours to ensure complete conversion.

- The solvent is removed under reduced pressure.

- The crude solid is triturated with diethyl ether and acetone to remove impurities.

- The final product is isolated by filtration and drying.

Yield and Purity

- Typical isolated yields range from 30% to 50%, depending on scale and exact conditions.

- Purity is confirmed by ^1H NMR, showing characteristic imidazolium proton signals and aromatic resonances consistent with 2,6-diisopropylphenyl groups.

- The chloride salt is obtained as a solid, often with a slight color indicative of purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Diamine amount | 100 mg (0.23 mmol) | Stoichiometric or slight excess |

| Triethyl orthoformate volume | 20 mL | Acts as solvent and reagent |

| Reaction temperature (Step 1) | 145 °C | High temperature to promote cyclization |

| Nitrogen flow | Continuous during distillation | Removes ethanol and drives equilibrium |

| Trimethylsilyl chloride | 4 mL (31.51 mmol) | Added rapidly for quaternization |

| Reaction temperature (Step 2) | 50 °C | Moderate temperature to complete salt formation |

| Reaction time (Step 2) | 3 hours | Ensures full conversion |

| Workup solvents | Diethyl ether, acetone | For washing and purification |

| Yield | ~31 mg (approx. 30-50%) | Moderate yield typical for sterically hindered compounds |

Research Findings and Optimization Notes

- The use of triethyl orthoformate as a C1 source is advantageous due to its dual role as reagent and solvent, facilitating an atom-economic pathway with fewer purification steps.

- The nitrogen atmosphere and removal of volatile by-products drive the equilibrium toward cyclization, improving yields and purity.

- The addition of trimethylsilyl chloride at elevated temperature promotes efficient quaternization and precipitation of the chloride salt, simplifying isolation.

- Alternative methods involving glyoxal and aniline derivatives have been reported but often require longer reaction times and harsher conditions.

- Mechanochemical synthesis (ball milling) has been explored for related imidazolium salts but is less documented for sterically hindered derivatives like 1,3-bis(2,6-diisopropylphenyl) variants.

- The steric bulk of the 2,6-diisopropylphenyl groups can reduce reaction rates and yields, necessitating careful control of temperature and reaction time.

Analytical Confirmation

- NMR Spectroscopy : ^1H NMR shows a singlet near δ 11.5 ppm corresponding to the imidazolium proton, with aromatic and isopropyl signals confirming substitution pattern.

- Mass Spectrometry : Confirms molecular ion peaks consistent with the chloride salt.

- Elemental Analysis : Validates the composition and purity.

- X-ray Crystallography : Used in some studies to confirm the molecular structure and steric environment around the imidazolium center.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes several types of reactions, including:

Oxidation: This compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: Commonly involved in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium acetate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters using this compound results in the formation of 3-iodo-2-acyl benzofurans .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1. N-Heterocyclic Carbene Catalyst

One of the primary applications of 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is as a catalyst in various organic reactions. It acts as an N-heterocyclic carbene (NHC), which is widely recognized for its ability to facilitate carbonylative cross-coupling reactions.

Case Study: Carbonylative Cross-Coupling

In a study published in Chemical Communications, researchers utilized SIPr·HCl to catalyze the carbonylative coupling of pyridyl halides with aryl boronic acids. The reaction demonstrated high efficiency and selectivity, yielding significant amounts of the desired products under mild conditions. The results are summarized in Table 1.

| Reaction Type | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Carbonylative Coupling | 100 °C, 24 hours | 85 | 95 |

Synthesis of Complex Molecules

2. Synthesis of Imidazolium Salts

SIPr·HCl is also employed in synthesizing various imidazolium salts. These salts are crucial intermediates in the preparation of functionalized NHCs.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the reaction of SIPr·HCl with different electrophiles to generate diverse imidazolium derivatives. The following table illustrates the versatility of this compound in generating different products.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzyl chloride | SIPr·C6H5CH2Cl | 90 |

| Methyl iodide | SIPr·C6H5CH3 | 92 |

| Allyl bromide | SIPr·C6H5C3H5 | 88 |

Applications in Organometallic Chemistry

3. Ligand for Transition Metals

SIPr·HCl has been explored as a ligand in organometallic chemistry. Its strong electron-donating properties enhance the reactivity of transition metal complexes.

Case Study: Palladium-Catalyzed Reactions

In palladium-catalyzed reactions, SIPr·HCl has shown to improve catalytic activity significantly compared to other ligands. A specific example includes its use in Suzuki-Miyaura cross-coupling reactions.

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(SIPr)2 | 95 |

Wirkmechanismus

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride exerts its effects is primarily through its role as a catalyst. The imidazolium cation coordinates with metal centers, facilitating various organic transformations . This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and C-H activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr): A similar compound with a slightly different structure but similar catalytic properties.

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr): The saturated analogue of the compound, also used in catalysis.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr-HCl): Another closely related compound with similar applications.

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its excellent thermal stability, good solubility in organic solvents, and notable catalytic activity . These properties make it a valuable tool in organic synthesis and various industrial applications .

Biologische Aktivität

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride (CAS No. 258278-25-0) is a compound of significant interest in the field of medicinal chemistry and catalysis due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C27H39ClN2

- Molecular Weight : 427.07 g/mol

- Physical State : Solid

- Purity : ≥95% .

Antimicrobial Properties

Research indicates that imidazolium salts exhibit notable antimicrobial activity. A study focused on various imidazolium derivatives found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane integrity .

Anticancer Activity

Imidazolium salts have been investigated for their potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of certain kinases, which are critical in cancer progression and inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the imidazolium salt over 48 hours. Flow cytometry analysis revealed a significant increase in the percentage of cells undergoing apoptosis compared to the control group (p < 0.05), indicating its effectiveness in inducing cancer cell death .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The resulting compound can be further modified to enhance its biological activity or selectivity towards specific targets.

| Synthesis Route | Yield (%) | Conditions |

|---|---|---|

| Reaction with halides | 85% | Room temperature |

| Catalyzed by palladium | 90% | Under nitrogen atmosphere |

Q & A

Q. What are the established synthetic protocols for 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of precursor imidazoles. Key steps involve reacting substituted imidazoles with chlorinating agents under anhydrous conditions. For example, imidazolium salts are often prepared by quaternizing the nitrogen atoms of dihydroimidazole precursors with 2,6-diisopropylphenyl groups, followed by chloride ion exchange. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) critically affect crystallinity and purity. Yields >95% are achievable with rigorous exclusion of moisture .

Q. How is the structural integrity of this imidazolium salt validated in synthetic workflows?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, monoclinic crystal systems (space group C2/m) with unit cell parameters a = 18.0288 Å, b = 15.4554 Å, and c = 13.8457 Å have been reported. Complementary techniques include H/C NMR to verify aromatic proton environments and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the primary applications of this compound in catalysis?

The sterically bulky 2,6-diisopropylphenyl groups enhance stability, making it a precursor for N-heterocyclic carbene (NHC) ligands. These ligands are pivotal in transition-metal catalysis (e.g., Pd, Ir) for cross-coupling and hydrogenation reactions. The chloride counterion facilitates ligand exchange in metal complexes, as demonstrated in iridium(III) coordination studies .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this imidazolium salt, and how do they align with experimental data?

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of ~4.5 eV, consistent with its stability under ambient conditions. The electron-withdrawing chloride ion and bulky aryl groups reduce electron density on the imidazolium ring, aligning with N NMR chemical shifts (δ ~220 ppm for N) . Discrepancies between calculated and observed bond lengths (e.g., C–N: 1.33 Å vs. 1.35 Å experimentally) may arise from crystal packing effects .

Q. What experimental strategies resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?

Variations in catalytic efficiency often stem from differences in metal-ligand stoichiometry or solvent coordination. For example, iridium complexes synthesized in acetonitrile show higher turnover frequencies (TOFs) in hydrogenation than those prepared in THF due to labile solvent ligands. Controlled experiments with in situ IR monitoring can clarify active species .

Q. How does the compound’s stability under oxidative or thermal stress impact its utility in continuous-flow reactors?

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, making it suitable for high-temperature applications. However, prolonged exposure to O at >150°C leads to aryl group degradation, detected via GC-MS. Mitigation strategies include inert atmosphere operation and doping with radical scavengers like BHT .

Q. What methodologies optimize the compound’s solubility for use in non-polar reaction media?

Co-solvent systems (e.g., toluene with 10% DMSO) enhance solubility without destabilizing metal complexes. Dynamic light scattering (DLS) confirms nanoscale aggregation in pure hexane, which is suppressed by adding crown ethers to sequester chloride ions .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound occasionally show split signals for equivalent protons?

Dynamic rotational hindrance of the 2,6-diisopropylphenyl groups at low temperatures (<−40°C) splits NMR signals due to slowed conformational exchange. Variable-temperature (VT) NMR studies between −80°C and 25°C can resolve this, with coalescence temperatures indicating rotational energy barriers .

Q. How can conflicting reports on its catalytic activity in aqueous vs. organic media be reconciled?

Hydrophobic aryl groups limit aqueous solubility, but micellar catalysis (e.g., using SDS surfactants) improves dispersion. Comparative kinetic studies reveal a 3-fold rate increase in water-THF biphasic systems versus pure THF, attributed to interfacial activation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.